molecular formula C21H19NO5S B2841918 [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate CAS No. 848060-94-6

[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate

Cat. No.: B2841918
CAS No.: 848060-94-6
M. Wt: 397.45
InChI Key: YIUPOEGYCKEMGL-UHFFFAOYSA-N
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Description

The compound [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate (molecular formula: C₂₄H₂₆N₂O₆S₂) features a thiazole core substituted at position 2 with a 4-ethoxy-3-methoxyphenyl group and at position 4 with a methyl-linked 4-formylbenzoate ester .

Properties

IUPAC Name

[2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-3-26-18-9-8-16(10-19(18)25-2)20-22-17(13-28-20)12-27-21(24)15-6-4-14(11-23)5-7-15/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUPOEGYCKEMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)COC(=O)C3=CC=C(C=C3)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Substitution Reactions: The ethoxy and methoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Esterification: The formylbenzoate moiety is attached via esterification, where the carboxylic acid group of 4-formylbenzoic acid reacts with an alcohol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 4-formylbenzoic acid derivative.

    Reduction: 4-hydroxymethylbenzoate derivative.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

The synthesis of compounds like [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate often involves multicomponent reactions (MCRs). These reactions are significant for expediting the synthesis of biologically active molecules. The resulting compounds are frequently screened for various biological activities, including anti-inflammatory and anticancer properties .

Table 1: Summary of Biological Activities

Activity Description
Anti-inflammatoryCompounds derived from thiazole structures have shown promising anti-inflammatory effects in vitro.
AnticancerSome derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
AntimicrobialCertain thiazole derivatives have been tested for antimicrobial properties against various pathogens.

Medicinal Chemistry Applications

  • Drug Discovery : The compound's structural features allow it to interact with biological targets, making it a candidate for lead compound development in drug discovery.
  • Pharmacological Studies : Research indicates that thiazole derivatives can modulate enzyme activity, particularly in pathways related to inflammation and cancer progression .
  • ADMET Properties : Evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles is critical for assessing the viability of these compounds as therapeutic agents .

Case Study 1: Anti-Leishmanial Activity

A study focused on synthesizing structurally diverse thiazole derivatives demonstrated that certain compounds exhibited significant anti-leishmanial activity against Leishmania donovani. This highlights the potential of thiazole-containing compounds in treating parasitic infections .

Case Study 2: Anticancer Potential

Research involving thiazole derivatives revealed that some compounds displayed potent cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis through specific signaling pathways .

Mechanism of Action

The mechanism of action of [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to a physiological response. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Thiazole-Oxadiazole Hybrids

  • Compound 3 from : 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol Structural Differences: Replaces the benzoate ester with a 1,3,4-oxadiazole-thiol group. The thiazole retains an amino substituent instead of the ethoxy-methoxyphenyl group. Synthesis: Derived from hydrazide intermediates and carbon disulfide cyclization . Properties: The thiol group may confer higher polarity and metal-binding capacity compared to the formylbenzoate.

Thiazole-Pyrazole-Triazole Derivatives

  • Compounds 4 and 5 from : Fluorophenyl-substituted thiazoles linked to pyrazole and triazole rings.
    • Structural Differences : Incorporate fluorophenyl and triazole groups instead of benzoate esters.
    • Crystallography : Exhibited isostructural triclinic symmetry with planar molecular conformations, except for one perpendicular fluorophenyl group .
    • Implications : Planarity may enhance π-π stacking, while the target compound’s formyl group could disrupt such interactions.

Thiazole-Pyranone Hybrids

  • Compound 5b from : 4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one Structural Differences: Replaces benzoate with a pyranone ring; includes a methoxybenzylideneamino group. Synthesis: Involves thiosemicarbazide and phenacyl cyanide cyclization . Physical Properties: Melting point 156–158°C; IR peaks at 1721 cm⁻¹ (ester C=O) and 1599 cm⁻¹ (aromatic C=C) .

Benzoate Esters with Heterocyclic Substituents

  • I-6373 and I-6473 from : Ethyl 4-substituted benzoates with isoxazole and phenethylthio/ethoxy groups.
    • Structural Differences : Ethyl ester (vs. methyl in the target) and isoxazole substituents.
    • Pharmacokinetics : Ethyl esters may exhibit slower hydrolysis than methyl esters, affecting bioavailability .

Thiazole-Phenyltriazole Hybrids

  • Compound 5 from : 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol Structural Differences: Triazole-thiol replaces the benzoate ester. Synthesis: Cyclization of hydrazinecarbothioamide intermediates . Biological Relevance: Migraine-relieving properties noted; the target compound’s formyl group may target different pathways.

Cobicistat Derivatives

  • Cobicistat from : Complex ester with dibenzyl and morpholinyl groups.
    • Structural Differences : Larger molecular framework with multiple heterocycles.
    • Function : Pharmacokinetic booster via cytochrome P450 inhibition; the target compound’s simpler structure may limit such activity .

Data Table: Key Properties of Selected Analogs

Compound Name / ID Molecular Formula Key Functional Groups Melting Point (°C) Notable Spectral Data (IR, cm⁻¹) Reference
Target Compound C₂₄H₂₆N₂O₆S₂ Formylbenzoate, thiazole N/A N/A
Compound 5b () C₂₄H₂₀N₄O₄S Pyranone, thiazole 156–158 1721 (C=O), 1599 (C=C)
I-6373 () C₂₀H₂₀N₂O₃S Isoxazole, phenethylthio N/A N/A
Compound 5 () C₁₂H₁₂N₆S₂ Triazole-thiol, thiazole N/A N/A

Biological Activity

The compound [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate (CAS No. 1209784-87-1) is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

  • Molecular Formula : C17H19N5O2S2
  • Molecular Weight : 389.50 g/mol
  • IUPAC Name : 2-({[2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine-4,6-diamine

Physical Properties

PropertyValue
Density1.41 ± 0.1 g/cm³ (predicted)
Boiling Point661.3 ± 65.0 °C (predicted)
pKa4.93 ± 0.10 (predicted)

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.

Case Study: Antibacterial Effects

A study evaluated several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones, suggesting strong antibacterial activity.

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer potential due to their ability to inhibit cell proliferation in various cancer cell lines.

Research Findings

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Antioxidant Activity

Antioxidant assays have shown that thiazole derivatives can scavenge free radicals effectively, thus potentially reducing oxidative stress in biological systems.

The antioxidant activity is attributed to the presence of the thiazole ring and the ethoxy and methoxy substituents, which enhance electron donation capabilities.

Enzyme Inhibition

The compound has been reported to inhibit key enzymes involved in metabolic pathways, such as:

  • Acetylcholinesterase (AChE) : Implicated in neurodegenerative diseases.
  • Cyclooxygenase (COX) : Relevant in inflammation and pain management.

Molecular Interactions

Molecular docking studies suggest that this compound interacts favorably with target proteins, stabilizing the binding through hydrogen bonds and hydrophobic interactions.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 cells
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits AChE and COX

Q & A

Q. What are the established synthetic routes for [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, reacting thiourea derivatives with α-halo ketones. For example, coupling 4-ethoxy-3-methoxyphenylacetothioamide with methyl 4-(bromoacetyl)benzoate under reflux in ethanol .
  • Step 2: Esterification or functional group interconversion to introduce the 4-formylbenzoate moiety. A Pd-catalyzed coupling or oxidation of a methyl group to a formyl group using MnO₂ may be employed .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1Ethanol, 80°C, 12h65–75
2MnO₂, DCM, RT, 24h50–60

Q. Which spectroscopic methods are critical for structural confirmation?

  • NMR Spectroscopy:
    • ¹H NMR: Signals for the thiazole proton (δ 7.2–7.5 ppm), ethoxy (δ 1.4–1.5 ppm, triplet), and methoxy (δ 3.8–3.9 ppm, singlet). The formyl proton appears as a singlet near δ 10.0 ppm .
    • ¹³C NMR: Carbonyl carbons (thiazole C-2: ~165 ppm; benzoate ester: ~170 ppm) .
  • IR Spectroscopy: Stretching vibrations for ester C=O (~1720 cm⁻¹) and formyl C=O (~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS): Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₂₁H₂₀NO₅S: 398.1063) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Employ SHELXL (via Olex2 or similar software) for structure solution. Key parameters include R-factor (<5%) and Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • Application Example: Similar thiazole derivatives show planar thiazole rings with dihedral angles <10° relative to the benzene ring, indicating minimal steric hindrance .

Q. What methodologies assess the compound’s bioactivity in enzyme inhibition assays?

  • Kinetic Assays:
    • Enzyme Inhibition: Pre-incubate the compound with target enzymes (e.g., cyclooxygenase-2 or kinases) and measure residual activity using fluorogenic substrates. IC₅₀ values are calculated via nonlinear regression .
    • Docking Studies: Use AutoDock Vina to model interactions between the compound’s formyl group and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .

Table 2: Hypothetical Bioactivity Data (Based on Analogues)

Target EnzymeIC₅₀ (µM)Binding Affinity (kcal/mol)Reference
COX-22.5 ± 0.3-8.9
EGFR Kinase1.8 ± 0.2-9.4

Q. How can researchers resolve contradictions in reaction yields or purity across synthetic batches?

  • Root-Cause Analysis:
    • Reagent Purity: Verify starting material purity via HPLC (e.g., ≥99% for 4-ethoxy-3-methoxyphenylacetothioamide) .
    • Reaction Monitoring: Use TLC or in-situ IR to detect intermediates. For example, incomplete oxidation (Step 2) may leave residual methyl groups, detectable at δ 2.5 ppm in ¹H NMR .
  • Process Optimization: Adjust reaction time/temperature (e.g., extending Step 1 to 16h increases yield to 80%) .

Q. What safety protocols are essential for handling this compound?

  • Hazard Classification: Acute toxicity (Category 4 for oral, dermal, inhalation) per CLP regulations. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous discharge due to potential ecotoxicity .

Q. How do computational studies enhance understanding of its reactivity?

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., formyl group susceptibility to nucleophilic attack) .
  • Reactivity Trends: Compare frontier molecular orbitals (HOMO/LUMO) with analogues to explain regioselectivity in substitution reactions .

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